molecular formula C19H25N3O4S B11456571 Ethyl 4-(3-methoxyphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(3-methoxyphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11456571
M. Wt: 391.5 g/mol
InChI Key: GETNMASMDUUWLP-UHFFFAOYSA-N
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Description

ETHYL 4-(3-METHOXYPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a tetrahydropyrimidine ring, a methoxyphenyl group, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(3-METHOXYPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with 3-methoxybenzaldehyde in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with thiomorpholine and urea under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(3-METHOXYPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-(3-METHOXYPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-(3-METHOXYPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(3-METHOXYPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its combination of a tetrahydropyrimidine ring with a methoxyphenyl group and a thiomorpholine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H25N3O4S

Molecular Weight

391.5 g/mol

IUPAC Name

ethyl 4-(3-methoxyphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H25N3O4S/c1-3-26-18(23)16-15(12-22-7-9-27-10-8-22)20-19(24)21-17(16)13-5-4-6-14(11-13)25-2/h4-6,11,17H,3,7-10,12H2,1-2H3,(H2,20,21,24)

InChI Key

GETNMASMDUUWLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)OC)CN3CCSCC3

Origin of Product

United States

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